molecular formula C20H22N4O B5378430 N-benzyl-N-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

N-benzyl-N-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5378430
M. Wt: 334.4 g/mol
InChI Key: JDHAXVVRFUKQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. It has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its relatively simple synthesis method. Additionally, it has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several possible future directions for research on N-benzyl-N-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. One possible direction is the development of new analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, particularly in animal models.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves a reaction between benzyl azide, ethyl 2-(2-methylphenyl)acetate, and copper(I) iodide in the presence of sodium ascorbate and N,N-dimethylformamide. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction, which results in the formation of the triazole ring.

Scientific Research Applications

N-benzyl-N-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in medicinal chemistry, particularly in the development of new drugs. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-benzyl-N-ethyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-3-23(13-17-10-5-4-6-11-17)20(25)19-15-24(22-21-19)14-18-12-8-7-9-16(18)2/h4-12,15H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHAXVVRFUKQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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